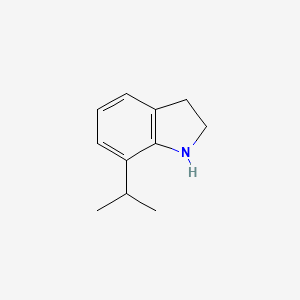

7-Isopropylindoline

Description

Significance of Indoline (B122111) Derivatives in Academic Research

The indoline core, and by extension its numerous derivatives like 7-Isopropylindoline, constitutes a highly significant structural motif in contemporary academic research, especially in the fields of medicinal chemistry and drug discovery mdpi.comnih.govjpionline.orgbohrium.com. Indoline derivatives are widely appreciated for their diverse array of biological activities and substantial therapeutic potential, establishing them as valuable scaffolds for the design and development of novel therapeutic agents mdpi.comnih.govjpionline.org.

Academic investigations have consistently demonstrated the efficacy of indoline derivatives in targeting a broad spectrum of biological pathways implicated in various human diseases mdpi.comnih.gov. Consequently, these compounds are actively explored for their utility in areas such as cancer treatment, the management of infectious diseases, the development of anti-inflammatory agents, interventions for metabolic disorders, and therapies for neurodegenerative conditions mdpi.comnih.govjpionline.orgimpactfactor.org. The inherent chemical characteristics of the indoline structure, including its aromaticity and the presence of a nitrogen atom, contribute to its versatility in chemical reactions and its capacity to interact with biological targets smolecule.comjpionline.orgcreative-proteomics.com. This versatility makes indoline derivatives particularly attractive for synthesizing complex molecules with precisely tailored pharmacological profiles smolecule.comjpionline.org.

Structure

3D Structure

Properties

IUPAC Name |

7-propan-2-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBARXUNVUDKBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280406 | |

| Record name | 2,3-Dihydro-7-(1-methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954571-03-0 | |

| Record name | 2,3-Dihydro-7-(1-methylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954571-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-(1-methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Reactivity

Physicochemical Properties

This compound exhibits several key physicochemical properties that are relevant for its handling and application in chemical research.

| Property | Value | Source |

| CAS Number | 954571-03-0 | smolecule.comglpbio.com |

| Molecular Formula | C11H15N | smolecule.comglpbio.com |

| Molecular Weight | 161.24 g/mol | smolecule.comglpbio.com |

| IUPAC Name | 7-propan-2-yl-2,3-dihydro-1H-indole | smolecule.com |

| LogP | 2.73 | chem-space.com |

| Number of Rings | 2 | chem-space.com |

| Hydrogen Bond Acceptors | 1 | chem-space.com |

| Hydrogen Bond Donors | 1 | chem-space.com |

Research Applications and Significance of Indoline Derivatives

General Biological Activities of Indoline Derivatives

Indoline derivatives, as a class, are recognized for a wide spectrum of biological activities, making them foundational in the development of new therapeutic agents. While specific biological data for this compound itself may be limited in public literature, the general activities observed across its structural relatives highlight the potential significance of this scaffold.

| Biological Activity | Relevance/Examples in Indoline Derivatives | Source |

| Antimicrobial Properties | Exhibit effects against various pathogens | smolecule.com |

| Anticancer Activity | Investigated for apoptosis induction and cell cycle arrest | smolecule.com |

| Neuroprotective Effects | Potential in treating neurodegenerative diseases | smolecule.com |

| Antiviral Activity | Shown inhibitory activity against certain viruses | smolecule.com |

| Anti-inflammatory Properties | Examples include Indomethacin; modulate inflammatory pathways | mdpi.comimpactfactor.org |

| Protein Kinase Inhibition | Studied for their inhibitory activity | smolecule.com |

| Hypoglycemic Activity | Demonstrated potential in managing blood sugar levels | smolecule.com |

| Analgesic Activity | Investigated for pain relief properties | smolecule.com |

| Cardiovascular Disease Treatment | Show potential in managing heart conditions | smolecule.com |

| Antibacterial Activity | Studied for efficacy against bacteria | smolecule.com |

| Anti-tumor Activity | Explored for their effects on tumor cells | smolecule.com |

Synthesis Methods for this compound

Several synthetic routes have been developed for the preparation of this compound and related compounds. One notable approach involves a one-pot synthesis utilizing the reaction of phenanthrenequinone (B147406) with 2,6-dialkylaniline (where the alkyl group is isopropyl), catalyzed by formic acid, which has been reported as an efficient synthesis route smolecule.com. Another explored method includes the direct isopropylation of indoline using isopropyl alcohol in the presence of sulfuric acid smolecule.com. Furthermore, advancements in green chemistry have led to methods for synthesizing indole (B1671886) compounds, which could be adapted for indoline derivatives, employing water as a solvent and acidic ionic liquids as catalysts under mild conditions google.com.

Potential Research Applications

Due to its structural features and the established biological significance of the indoline scaffold, this compound holds potential applications across several research domains. It may serve as a lead compound in pharmaceutical development due to the known biological activities of indoline derivatives smolecule.com. Its unique structural properties could also be leveraged in material science for the development of novel materials or polymers smolecule.com. Additionally, as a versatile intermediate, it can play a role in the synthesis of more complex organic molecules, contributing to advancements in organic synthesis smolecule.com. The indoline nucleus is a common feature in many important synthetic drug molecules and has demonstrated clinical and biological applications, binding with high affinity to multiple receptors, which is beneficial for developing new useful derivatives smolecule.com.

Mechanistic Investigations of Indoline Reactions

Computational Studies on Reaction Mechanisms (e.g., Density Functional Theory)

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for dissecting the intricate steps involved in chemical reactions. For this compound, DFT calculations would typically be used to:

Map Reaction Pathways: DFT can predict the most energetically favorable pathways for reactions such as electrophilic aromatic substitution on the benzene (B151609) ring, reactions involving the nitrogen atom (e.g., alkylation, acylation), or potential ring-opening or rearrangement reactions.

Determine Transition States and Activation Energies: By locating transition state structures, DFT provides insights into the energy barriers that govern reaction rates. The isopropyl group's steric bulk at the 7-position could influence the accessibility of reactive sites and thereby affect the energies of transition states. For instance, reactions occurring ortho or para to the isopropyl group might be sterically hindered.

Analyze Electronic Structure: Calculations can reveal charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials, which help predict regioselectivity and reactivity towards specific reagents. The electron-donating nature of the isopropyl group might slightly increase electron density in the aromatic ring, potentially influencing electrophilic attack.

Predict Reaction Outcomes: By comparing the energies of different possible products or intermediates, DFT can help predict the major product distribution in complex reactions.

Example Data Table: Hypothetical DFT-Calculated Activation Energies for Electrophilic Aromatic Substitution on this compound

| Reaction Site (Position) | Electrophile | Calculated Activation Energy (kcal/mol) |

| C2 (ortho to N) | NO2+ | 25.2 |

| C4 (para to N) | NO2+ | 22.5 |

| C5 (meta to N) | NO2+ | 28.1 |

| C6 (ortho to N, ortho to isopropyl) | NO2+ | 27.5 |

Identification and Characterization of Reaction Intermediates and Pathways

Experimental and computational techniques are often combined to identify and characterize transient intermediates formed during reactions of this compound. This provides direct evidence for proposed reaction mechanisms.

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are vital for identifying and confirming the structure of isolated or transient intermediates. For example, if a carbocation intermediate is formed during a reaction, its characteristic NMR shifts would be sought.

Kinetic Studies: Measuring reaction rates under varying conditions can provide information about the rate-determining step and the involvement of specific intermediates.

Trapping Experiments: Reactive intermediates can sometimes be "trapped" by adding a scavenger molecule that reacts rapidly with the intermediate, forming a more stable adduct that can then be characterized.

Computational Validation: The structures and properties of proposed intermediates, predicted computationally, can be directly compared with experimental characterization data. DFT can also be used to calculate the spectroscopic properties (e.g., NMR chemical shifts) of proposed intermediates to match with experimental findings.

Example Data Table: Hypothetical Identified Intermediates in a Reaction of this compound

| Reaction Step | Proposed Intermediate Structure | Characterization Method(s) | Stability (Relative) |

| 1 | Cationic Intermediate (at C4) | ¹H NMR, MS | Transient |

| 2 | Neutral Sigma Complex | ¹³C NMR | Moderately Stable |

| 3 | Deprotonated Intermediate | IR Spectroscopy | Short-lived |

Advanced Analytical Techniques for Characterization of 7 Isopropylindoline

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are indispensable for both separating complex mixtures and purifying target compounds like 7-Isopropylindoline. These methods exploit differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds, including indoline (B122111) derivatives. It offers high resolution, sensitivity, and versatility. In reverse-phase HPLC, non-polar stationary phases (like C8 or C18) are commonly used with polar mobile phases, such as mixtures of water and acetonitrile (B52724) or methanol (B129727) lipopharm.pluv.eskromasil.com. The separation is based on the differential partitioning of analytes between the stationary and mobile phases. For this compound, HPLC can be utilized to monitor reaction progress, quantify purity, and isolate the compound from synthetic byproducts or impurities. Gradient elution, where the mobile phase composition changes over time, is often employed to optimize the separation of compounds with a wide range of polarities uv.esnih.govwaters.com. The retention time of this compound will be influenced by factors such as the stationary phase, mobile phase composition, flow rate, and column temperature chromatographyonline.comelementlabsolutions.comsepscience.com.

Gas Chromatography (GC) is another powerful separation technique, particularly effective for volatile and thermally stable compounds. While indoline derivatives might require specific conditions due to their polarity or potential for thermal degradation, GC can be applied after suitable derivatization to increase volatility or stability americanpeptidesociety.orgopenaccessjournals.comrestek.com. GC separates compounds based on their boiling points and interactions with the stationary phase within a heated column. For indoline derivatives, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) can provide both separation and identification capabilities openaccessjournals.comnih.gov. The choice of column (e.g., polar or non-polar stationary phases) and temperature programming is critical for achieving optimal separation of indoline compounds openaccessjournals.comchem-agilent.comchromatographyonline.com.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most critical technique for determining the precise three-dimensional structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide invaluable information.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts, δ), and their connectivity through spin-spin coupling (revealed by splitting patterns and coupling constants, J) libretexts.orgresearchgate.netweebly.comcore.ac.ukresearchgate.net. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the indoline ring, the protons of the methylene (B1212753) groups adjacent to the nitrogen atom, and the distinct signals from the isopropyl substituent. The isopropyl group, with its methine proton and two methyl groups, would show specific chemical shifts and splitting patterns. For instance, the methine proton is typically a septet, and the methyl protons appear as a doublet.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule, with each unique carbon atom typically giving a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons core.ac.ukorgsyn.org. The ¹³C NMR spectrum of this compound would confirm the presence of the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the isopropyl group.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound (Hypothetical)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Notes |

| Aromatic H (C2) | ~6.8 - 7.2 | m | - | Indoline aromatic region |

| Aromatic H (C3) | ~6.8 - 7.2 | m | - | Indoline aromatic region |

| Aromatic H (C4) | ~6.8 - 7.2 | m | - | Indoline aromatic region |

| N-H | ~3.0 - 4.0 | br s | - | Exchangeable, may be broad or absent |

| CH₂ (adjacent to N) | ~3.0 - 3.5 | t | ~7-8 | Two equivalent protons |

| CH₂ (adjacent to C3) | ~1.8 - 2.2 | t | ~7-8 | Two equivalent protons |

| Isopropyl CH | ~2.8 - 3.5 | septet | ~7 | Methine proton of isopropyl group |

| Isopropyl CH₃ | ~1.0 - 1.4 | d | ~7 | Two equivalent methyl groups |

Note: These values are representative and can vary based on solvent, concentration, and specific substitution patterns.

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound libretexts.orgscienceready.com.ausavemyexams.comyoutube.comspectroscopyonline.com. Electrospray Ionization (ESI) is a common "soft" ionization technique often used with LC-MS, which typically produces minimal fragmentation, yielding a prominent molecular ion peak perkinelmer.com. Electron Impact (EI) ionization, often used in GC-MS, can cause more extensive fragmentation, providing a characteristic "fingerprint" for identification scienceready.com.auspectroscopyonline.com.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns can reveal structural details. For instance, cleavage of the isopropyl group or bonds within the indoline ring can lead to characteristic fragment ions.

Table 2: Representative Mass Spectrometry Data for this compound (Hypothetical)

| Ion Type | m/z Value | Description |

| Molecular Ion | ~161 | [M]⁺ or [M+H]⁺ (depending on ionization method) |

| Fragment Ion 1 | ~118 | Loss of isopropyl group (C₃H₇) from molecular ion |

| Fragment Ion 2 | ~146 | Loss of CH₃ from isopropyl group |

| Fragment Ion 3 | ~93 | Indoline core fragment |

Note: Actual m/z values depend on the ionization technique and fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an extremely powerful tool for analyzing complex mixtures and identifying individual components with high specificity and sensitivity perkinelmer.comnih.govresearchgate.net.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule mt.comspectroscopyonline.comsurfacesciencewestern.com. They are complementary methods, with IR being sensitive to changes in dipole moment during vibration, and Raman being sensitive to changes in polarizability mt.comsurfacesciencewestern.com.

Infrared (IR) Spectroscopy: IR spectroscopy detects the absorption of infrared radiation by molecular bonds, causing them to vibrate. Characteristic absorption bands can identify functional groups such as N-H stretches (around 3300-3500 cm⁻¹), C-H stretches (aliphatic ~2850-3000 cm⁻¹, aromatic ~3000-3100 cm⁻¹), C=C stretches in aromatic rings (~1500-1600 cm⁻¹), and C-N stretches. The presence of the isopropyl group would contribute to aliphatic C-H stretching and bending vibrations. The indoline ring would show characteristic aromatic C-H and C=C stretching frequencies orgsyn.orgresearchgate.netderpharmachemica.com.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of light by molecules, which is related to their vibrational modes. It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. For indoline compounds, Raman spectroscopy can complement IR data by providing information on ring vibrations and C-C stretching modes.

Table 3: Characteristic IR Absorption Frequencies for this compound (Hypothetical)

| Functional Group / Bond | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3450 | Medium |

| Aromatic C-H Stretch | 3030-3100 | Weak |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=C Aromatic Ring | 1500-1600 | Medium |

| C-N Stretch | 1000-1250 | Medium |

| Isopropyl C-H Bending | 1350-1470 | Medium |

Note: These are typical values and can vary based on the molecular environment and experimental conditions.

Compound Name List:

this compound

Theoretical and Computational Investigations of 7 Isopropylindoline

Density Functional Theory (DFT) Studies of 7-Isopropylindoline

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is a widely used tool in chemistry and physics for calculating a wide range of molecular properties, including geometries, energies, and reaction mechanisms. nih.gov DFT has become one of the most popular electronic structure methods because it offers a favorable balance between accuracy and computational cost, making it applicable to relatively large and complex molecular systems. als-journal.com The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.gov

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net For this compound, a DFT calculation would begin with an initial guess of the structure, and algorithms would systematically adjust the atomic coordinates to minimize the total energy. The output of this calculation provides the optimized molecular structure with precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a variety of thermodynamic and electronic properties can be calculated. researchgate.netaustinpublishinggroup.com These calculations provide quantitative data on the molecule's stability and reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org

The table below conceptualizes the typical data output from DFT-based energetics calculations for a molecule like this compound.

| Calculated Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | Provides a measure of the molecule's overall stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. rsc.org |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Influences solubility, intermolecular interactions, and how the molecule interacts with electric fields. austinpublishinggroup.com |

| Thermodynamic Parameters | Enthalpy, Gibbs Free Energy, and Entropy calculated at a specific temperature. | Used to predict the spontaneity of reactions and the stability of the molecule under different conditions. researchgate.net |

This table represents the types of data generated from DFT calculations; specific values for this compound are not available in the cited literature.

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the reaction pathway, researchers can identify transition states, intermediates, and the associated activation energies. researchgate.netresearchgate.net This information helps predict the feasibility, kinetics, and selectivity of a reaction. For instance, DFT calculations have been used to study the formation of the indoline (B122111) scaffold itself, detailing the free energies of intermediates and the energy barriers of transition states. researchgate.net

The process involves mapping the potential energy surface that connects reactants to products. The highest point on this path is the transition state, and the energy required to reach it from the reactants is the activation energy. A lower activation energy implies a faster reaction rate. Furthermore, DFT can be used to predict the regioselectivity of reactions, such as in the case of substituted indolynes, by analyzing the optimized geometries and electronic structures of the reactive intermediates. nih.gov While these methods are directly applicable to predicting the reactivity of this compound, specific mechanistic studies on this compound were not found in the surveyed literature.

Molecular Modeling and Dynamics Simulations for Indoline Derivatives

Molecular modeling and, specifically, molecular dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and interaction dynamics of a ligand within a biological target, such as a protein receptor. For the broader class of indoline and indole (B1671886) derivatives, MD simulations have been instrumental in refining the understanding of their biological activities. espublisher.commdpi.com

MD simulations are often used to validate the results of molecular docking. nih.gov While docking provides a static snapshot of the most likely binding pose, MD simulations reveal the stability of this pose over a period of nanoseconds. mdpi.com For example, in a study of indole derivatives as inhibitors of the Pim-1 kinase, MD simulations were performed to examine the stability of the protein-ligand interactions and confirmed that interaction with the amino acid residue Glu 121 is essential for inhibitory activity. tandfonline.comnih.gov Similarly, simulations of indole derivatives targeting the enzyme Dihydrofolate reductase (DHFR) confirmed the stable placement of the ligands within the enzyme's binding pocket. nih.gov

The table below summarizes various applications of molecular dynamics simulations in the study of indoline and indole derivatives.

| Application | Purpose | Example Target/System |

| Binding Stability Assessment | To verify if the ligand remains stably bound to the receptor's active site over time. | Indole derivatives in Pim-1 kinase. nih.gov |

| Interaction Analysis | To identify and analyze key intermolecular interactions (e.g., hydrogen bonds) that stabilize the complex. | Indole derivatives with Dihydrofolate reductase (DHFR). nih.gov |

| Conformational Sampling | To explore different conformations of the ligand and protein, providing a more dynamic picture of binding. | Indole derivatives with Estrogen Receptor Alpha (ERα). mdpi.com |

| Free Energy Calculation | To refine binding affinity predictions using methods like MM-GBSA. | Indole derivatives with Indoleamine 2,3-dioxygenase-1 (IDO1). espublisher.com |

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are central to modern SAR analysis, enabling the rapid evaluation of virtual libraries of compounds and the identification of key structural features required for potency and selectivity. indexcopernicus.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently applied to indoline and indole derivatives. nih.govnih.gov

QSAR models establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov For instance, three-dimensional QSAR (3D-QSAR) models have been developed for indole derivatives targeting the Pim-1 kinase, providing insights into the structural requirements for inhibition. nih.gov These models are validated statistically to ensure their predictive power. nih.gov Another study successfully used QSAR to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS CoV 3CLpro enzyme. nih.gov

Molecular docking is another cornerstone of computational SAR. It predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize key interactions. nih.gov For indole derivatives, docking studies have identified crucial hydrogen bonds and π-cationic interactions with target proteins, explaining why certain structural modifications enhance or diminish activity. tandfonline.com These computational approaches help rationalize experimental findings and guide the design of new, more potent derivatives. researchgate.net

The following table outlines common computational methods used for SAR studies of indoline derivatives.

| Computational Method | Information Derived | Application Example |

| Molecular Docking | Predicts binding pose; identifies key interactions (hydrogen bonds, hydrophobic contacts). nih.gov | Revealed essential interactions between indole derivatives and the Pim-1 kinase active site. tandfonline.com |

| QSAR (Quantitative Structure-Activity Relationship) | Creates a statistical model correlating chemical structure with biological activity. nih.gov | Developed predictive models for the Pim-1 inhibitory activity of indole derivatives. nih.gov |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Maps steric and electrostatic fields to activity, providing a 3D view of favorable and unfavorable regions. | Used to understand the structural requirements for indole-based Pim-1 inhibitors. nih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors) required for activity. | Used to guide the design of novel anticancer agents based on the indole scaffold. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. indexcopernicus.com | Used to screen virtual libraries of indole derivatives for drug-like properties. nih.govindexcopernicus.com |

Medicinal Chemistry Research and Biological Applications of 7 Isopropylindoline Derivatives

Antimicrobial Activity Research of Indoline (B122111) Compounds

Indole (B1671886) and indoline scaffolds are recognized for their significant potential in the development of novel antibacterial and antifungal agents, particularly in the face of rising antibiotic resistance researchgate.netnih.govfrontiersin.orgnih.govijpsdronline.com. Research has demonstrated that various indole derivatives exhibit promising antimicrobial properties against a range of pathogens. For instance, indole diketopiperazine alkaloids (indole DKPs) and their analogues have shown notable antibacterial activity, with minimum inhibitory concentrations (MICs) reported in the range of 0.94–3.87 μM for some compounds against bacteria such as Staphylococcus aureus and Escherichia coli frontiersin.org. Similarly, indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have displayed broad-spectrum antimicrobial activity, with MIC values ranging from 3.125 to 50 µg/mL nih.gov. Indoline-containing compounds are also being investigated for their activity as resistance-modifying agents, which can enhance the efficacy of existing antibiotic therapies researchgate.netnih.gov. Furthermore, specific triazino[5,6-b]indole derivatives have demonstrated potent antitubercular activity, with MIC values as low as 6.25 μg/ml against Mycobacterium tuberculosis ijpsdronline.com. While direct studies on 7-Isopropylindoline's antimicrobial activity are limited, the general activity profile of the indoline scaffold suggests potential in this area smolecule.com.

Anticancer Activity Research of this compound Analogues

The indole framework is a recurring motif in many bioactive molecules with therapeutic applications, including anticancer potential nih.govhilarispublisher.comsmolecule.com. Research into this compound and its analogues suggests a role in cancer therapy, potentially through mechanisms involving apoptosis induction and cell cycle arrest smolecule.com. Although specific studies directly detailing the anticancer activity of this compound analogues are emerging, related indole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, certain di(indolyl)thiazolylpyrazoles have exhibited appreciable anticancer activity hilarispublisher.com. A patent mentions This compound-2,3-dione (B1313886) in the context of cancer research, indicating interest in this specific structural class googleapis.com. The broader class of indole derivatives has been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest, mechanisms that are likely relevant to the therapeutic potential of this compound derivatives.

Investigations into Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy mdpi.comthermofisher.comnih.govfrontiersin.org. Several indole and indoline derivatives have been shown to induce apoptosis in cancer cells through various pathways. Mechanisms include the activation of caspases (e.g., caspase-3, caspase-9), modulation of Bcl-2 family proteins (e.g., downregulation of anti-apoptotic Bcl-2, upregulation of pro-apoptotic Bax), and generation of reactive oxygen species (ROS) nih.govmdpi.comejmo.orgnih.gov. For instance, certain indole derivatives have been reported to downregulate anti-apoptotic protein Mcl-1 and activate caspase-9 nih.gov. Others induce apoptosis via caspase activation, Bcl-2 and PARP downregulation, and ROS induction ejmo.org. The generation of ROS has been identified as a critical mediator in the induction of apoptosis by some chalcone (B49325) derivatives, which share structural similarities with some indole-based compounds mdpi.comejmo.org. While specific studies detailing the apoptosis induction mechanisms for this compound analogues are limited, these general mechanisms observed in related compounds provide a framework for understanding their potential anticancer effects.

Studies on Cell Cycle Arrest in Cancer Cells

Cell cycle arrest is another crucial mechanism by which anticancer agents inhibit tumor growth, preventing uncontrolled proliferation nih.govmdpi.commdpi.comfrontiersin.orgoncotarget.com. Indole derivatives have demonstrated the ability to induce cell cycle arrest at different phases, such as G0/G1, S, or G2/M phases, thereby halting cancer cell division. For example, isoliensinine, an indole alkaloid, has been shown to induce cell cycle arrest at the G0/G1 phase by upregulating p21 expression and downregulating CDK2 and cyclin E nih.gov. Other indole-containing compounds have been observed to cause arrest in the G2/M phase, often accompanied by increased apoptosis mdpi.commdpi.comfrontiersin.org. These effects are frequently linked to the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), and inhibitors like p21 and p27 oncotarget.com. The capacity of indole and indoline scaffolds to interfere with cell cycle progression is a key aspect of their anticancer potential, relevant to the investigation of this compound derivatives.

Neuroprotective Effects Investigations of Indole Derivatives

Indole derivatives have garnered significant attention for their neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases nih.govhilarispublisher.comhilarispublisher.comresearchgate.net. These compounds can exert neuroprotection through multiple mechanisms, including antioxidant activity, metal chelation, inhibition of protein aggregation (such as amyloid-beta and alpha-synuclein), and anti-inflammatory effects nih.govhilarispublisher.comhilarispublisher.comresearchgate.net. Studies have shown that indole–phenolic compounds can act as multifunctional neuroprotectors by scavenging reactive oxygen species (ROS), increasing cell viability, and disaggregating amyloid fragments nih.gov. Derivatives of indole have also been explored as modulators of key pathways involved in neuroprotection, such as the SIRT3 pathway, which helps reduce oxidative stress in conditions like Parkinson's disease nih.gov. Compounds like kynurenic acid, a tryptophan metabolite, exhibit neuroprotective effects by supporting mitochondrial health and reducing oxidative stress hilarispublisher.comhilarispublisher.com. The indole nucleus's inherent ability to interact with various biological targets makes it a promising scaffold for developing agents to combat neurodegenerative disorders nih.govhilarispublisher.comsmolecule.comhilarispublisher.comresearchgate.net.

Other Pharmacological Activities of Indoline Compounds

Antitubercular Activity

Tuberculosis (TB) remains a significant global health challenge, exacerbated by the rise of drug-resistant strains nih.gov. Indole derivatives have been explored for their antitubercular properties for a considerable time, with various functionalized indoles exhibiting activity against Mycobacterium tuberculosis (MTB) nih.govijpsdronline.comrsc.orgresearchgate.nettandfonline.com. Research has identified specific indole-based compounds that inhibit the growth of MTB, targeting essential bacterial mechanisms such as the MmpL3 transporter rsc.org. For instance, indole-2-carboxamides have shown potent antitubercular activity, with MIC values as low as 0.32 μM reported for compound 8g against the H37Rv strain rsc.org. Other studies have reported indole-fused spirochromenes and indole amide analogues with promising antitubercular activity, showing MICs in the range of 1.56–6.25 μg/mL researchgate.net. Hydrazone and nitrovinyl analogues derived from indole-3-carboxaldehydes have also demonstrated significant inhibitory activity, with compounds 3d, 3e, and 8b exhibiting IC50 values between 1.6 and 5.96 μg/mL tandfonline.com. These findings highlight the potential of the indole scaffold, and by extension, indoline derivatives, as a source for novel antitubercular agents.

Data Tables

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Class/Example | Target Microorganism(s) | MIC Range (μM) | MIC Range (μg/mL) | Reference |

|---|---|---|---|---|

| Indole DKPs (e.g., 3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 | N/A | frontiersin.org |

| Indole-Triazole/Thiadiazole Derivatives (e.g., 3d) | S. aureus, MRSA, C. krusei | N/A | 3.125–50 | nih.gov |

Table 2: Antitubercular Activity of Indole Derivatives

| Compound Class/Example | Target Microorganism | MIC (μM) | IC50 (μg/mL) | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides (e.g., 8g) | M. tuberculosis H37Rv | 0.32 | N/A | rsc.org |

| Indole-fused Spirochromenes (e.g., 16c, 16j, 16o) | M. tuberculosis H37Rv | N/A | <25 | researchgate.net |

Table 3: Neuroprotective Effects of Indole Derivatives

| Compound Class/Example | Activity/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Indole–phenolic compounds | Antioxidant, Metal-chelating, Amyloid disaggregation | Increased cell viability by ~25%, reduced ROS, disaggregated Aβ(25–35) | nih.gov |

Table 4: Anticancer Activity and Mechanisms of Indole/Indoline Derivatives

| Compound Class/Example | Target Cancer Cells | Primary Activity | Mechanism(s) | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehydes derivatives (e.g., 3d, 3e, 8b) | M. tuberculosis H37Rv | Antitubercular | N/A | tandfonline.com |

| Indole-2-carboxamides (e.g., 8g) | M. tuberculosis H37Rv | Antitubercular | N/A | rsc.org |

| Isoliensinine | Cervical cancer (Siha, HeLa, Caski, C33A) | Anticancer | G0/G1 arrest, Apoptosis induction, AKT/GSK3α inhibition | nih.gov |

| Chalcone derivative 1C | Ovarian cancer (A2780, A2780cis) | Anticancer | G2/M arrest, Apoptosis induction, ROS generation | mdpi.com |

Compound Names Table

this compound

Indole

Indoline

Indole diketopiperazine alkaloids (Indole DKPs)

Indole-phenolic compounds

Indole-based carboxamide derivatives (IMFW-1, IMTW-5, IM24DCW-16)

Indirubin

Kynurenic acid

3-hydroxykynurenine

Melatonin

Serotonin

Indole-3-acetic acid arylhydrazones

Indole-based alkaloids

Simple indoles

Fused indoles

Amide/peptide derivatives of indole

Isatin (B1672199) derivatives

Indole propionic acid (IPA)

Indole-2-carboxamides

Indole-fused spirochromenes

Indole amide analogues

Indole-3-carboxaldehydes

Hydrazone analogs of indole-3-carboxaldehydes

Nitrovinyl analogs of indole-3-carboxaldehydes

Triazino[5,6-b]indole derivatives

Di(indolyl)thiazolylpyrazoles (e.g., compound 7e)

this compound-2,3-dione

Isoliensinine

Tamoxifen

Curcumin

Terminalia chebula fruit extract (TCF extract)

Saccharopine

Chalcone derivative 1C

Paclitaxel

Camptothecin

Diosgenin

Antidiabetic Activity

Indole derivatives have demonstrated potential in the management of diabetes. Studies have explored various indole compounds for their ability to modulate glucose metabolism and improve insulin (B600854) sensitivity smolecule.com. While direct research specifically detailing the antidiabetic efficacy of this compound derivatives is still developing, the established antidiabetic potential of the indole class suggests that novel derivatives based on the this compound scaffold could be investigated for their effects on targets relevant to diabetes, such as alpha-glucosidase or alpha-amylase enzymes, or their influence on glucose uptake and insulin secretion pathways smolecule.commdpi.comfrontiersin.orgnih.govnih.gov.

Antimalarial Activity

The indole nucleus is present in compounds exhibiting antimalarial activity, indicating that derivatives of this compound could also be explored in this therapeutic domain smolecule.com. Research on various plant extracts and synthetic compounds containing indole moieties has shown inhibitory effects against Plasmodium falciparum d-nb.infomdpi.comkspbtjpb.org. The specific structural modifications in this compound derivatives may lead to compounds with potent antimalarial properties, warranting further investigation into their efficacy against malaria parasites.

Anticholinesterase Activities

Anticholinesterase agents are crucial for managing neurodegenerative diseases like Alzheimer's, where they help to increase acetylcholine (B1216132) levels in the brain nih.govtaylorandfrancis.com. Indole derivatives have been studied for their anticholinesterase activities smolecule.com. While specific studies on this compound derivatives targeting acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) are not extensively detailed in the current literature, the established role of the indole scaffold in this area suggests that this compound derivatives could be synthesized and evaluated for their potential as anticholinesterase agents smolecule.comnih.govmdpi.com.

Protein Kinase Inhibition Studies

Protein kinases play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer mdpi.comresearchgate.net. Research has identified compounds like this compound-2,3-dione in cancer research contexts googleapis.com. While specific protein kinase targets and detailed inhibition data for this compound derivatives are still an area of active investigation, the presence of the indoline-2,3-dione moiety in related compounds suggests a potential for developing kinase inhibitors based on this scaffold googleapis.comopenmedicinalchemistryjournal.com.

Hypoglycemic Activity

Hypoglycemic activity, the reduction of blood glucose levels, is closely linked to antidiabetic effects mdpi.comnih.gov. As noted in the antidiabetic section, indole derivatives have shown promise in this area smolecule.com. Research exploring the hypoglycemic potential of this compound derivatives would build upon the general findings for indole compounds, potentially investigating their impact on glucose homeostasis and insulin action smolecule.commdpi.comnih.gov.

Analgesic Activity

The indole ring system is a common feature in compounds exhibiting analgesic properties smolecule.comnih.gov. Studies have explored various indole derivatives for their ability to alleviate pain through different mechanisms, including central nervous system pathways smolecule.comopenmedicinalchemistryjournal.comwordpress.comturkjps.orgnih.gov. Investigations into this compound derivatives could focus on their potential to modulate pain perception, building on the known analgesic activities of related indole compounds.

Cardiovascular Disease Treatment Research

Indole derivatives have shown potential in the treatment of cardiovascular diseases smolecule.comscirp.org. The broad therapeutic relevance of the indole scaffold extends to conditions affecting the heart and blood vessels novonordisk.comnih.govnice.org.uk. Research into this compound derivatives in this area would involve exploring their effects on factors contributing to cardiovascular disease, such as inflammation, lipid metabolism, or vascular function, drawing parallels from the known cardiovascular benefits of other indole-containing compounds smolecule.comscirp.orgnih.gov.

Antiviral Activity

Indole derivatives have shown notable antiviral activity smolecule.comscirp.org. Research indicates that compounds similar to this compound can exhibit antiviral properties. For instance, specific indole derivatives have been prepared and reported as antiviral agents, demonstrating inhibitory activity against viruses such as influenza A and CoxB3 smolecule.com. While direct antiviral data for this compound itself is not extensively detailed in the provided search results, the broader class of indole derivatives is a known source of antiviral compounds smolecule.comscirp.orgresearchgate.netmdpi.comnih.govfrontiersin.orgrjraap.comphcogj.commdpi.comnih.govnih.govmdpi.com. Studies on related compounds, such as asteriquinones containing an indolylquinonic moiety, have shown antiviral actions researchgate.net. The exploration of natural products and their derivatives for antiviral properties is an ongoing area of research, with many compounds showing promise against various viral infections rjraap.commdpi.com.

Receptor Binding and Enzyme Inhibition Studies for Understanding Mechanism of Action

Understanding the mechanism of action of compounds like this compound often involves studying their interactions with biological targets, such as receptors and enzymes smolecule.com. Receptor binding studies investigate how a molecule interacts with specific receptors, providing insights into its pharmacological profile smolecule.comnih.govwikipedia.orgualberta.canih.gov. Similarly, enzyme inhibition studies assess a compound's ability to inhibit enzymes critical to metabolic pathways or disease processes smolecule.comevotec.comwikipedia.orgedx.orgresearchgate.netnih.gov. The IC50 (half maximal inhibitory concentration) value is a common metric used to quantify the potency of an inhibitor wikipedia.orgedx.orgresearchgate.netaatbio.com. While specific receptor binding or enzyme inhibition data for this compound are not detailed, its indoline scaffold is known to bind with high affinity to multiple receptors, suggesting potential for such interactions smolecule.com.

Lead Compound Identification and Optimization in Drug Discovery

This compound, as an indole derivative, holds potential as a lead compound in drug development due to its inherent biological activity smolecule.com. Lead compound identification is the crucial first step in drug discovery, where molecules possessing desirable biological activity against drug targets are identified danaher.comphiladelphia.edu.jonih.govpreprints.orgveedalifesciences.comresearchgate.net. Following identification, lead optimization refines these compounds to enhance their potency, selectivity, pharmacokinetic properties, and reduce toxicity danaher.comnih.govpreprints.orgbiobide.comuniroma1.it. Techniques such as high-throughput screening (HTS), virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies are employed in these processes danaher.comnih.govresearchgate.netnih.govmdpi.com. The structural features of this compound may offer a unique starting point for optimization strategies aimed at developing novel therapeutic agents.

Drug Design and Development Strategies Utilizing this compound Scaffolds

The indoline scaffold, including derivatives like this compound, serves as a versatile template in drug design and development smolecule.comscirp.orgnih.gov. Strategies often involve modifying the core scaffold or decorating it with functional groups to improve interactions with biological targets uniroma1.itnih.govfrontiersin.org. Scaffold hopping, where structurally distinct molecules with similar biological activity are sought, is another approach uniroma1.itnih.govfrontiersin.org. The specific isopropyl substitution on the indoline framework of this compound can influence its chemical properties and biological activity, making it a distinct scaffold for designing new compounds smolecule.com. For example, in the development of FLT3 inhibitors, an isopropyl group at a specific position significantly enhanced selectivity nih.gov.

Target Identification and Validation in Biological Systems

Target identification and validation are fundamental steps in the drug discovery pipeline, ensuring that a molecule interacts with a relevant biological target involved in a disease mechanism researchgate.netaxxam.comresearchgate.netnih.gov. Target identification involves pinpointing specific molecules (e.g., proteins, enzymes) that a drug candidate can modulate axxam.comresearchgate.netnih.gov. Validation confirms the target's role in the disease and the potential therapeutic benefit of its modulation researchgate.netaxxam.comresearchgate.net. Techniques such as genetic approaches (e.g., CRISPR/Cas9), expression profiling, and functional assays are used for validation axxam.com. While specific targets for this compound are not detailed, the general biological activities associated with indole derivatives suggest potential interactions with various cellular pathways and targets smolecule.com.

Applications of 7 Isopropylindoline in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The inherent reactivity of the indoline (B122111) core, coupled with the steric and electronic influence of the 7-isopropyl substituent, positions 7-Isopropylindoline as a versatile synthetic intermediate. Typical reactions associated with indoline derivatives, such as electrophilic substitution, are often directed to the C3 position due to the electron-rich nature of this site. This reactivity allows for the introduction of various functional groups, paving the way for more elaborate molecular architectures. Furthermore, the nitrogen atom within the indoline ring can undergo functionalization, such as N-alkylation, expanding its utility as a building block. While specific research detailing the broad versatility of this compound is still emerging, its structural features suggest potential in a wide array of synthetic strategies, including coupling reactions and C-H functionalizations that are pivotal in creating complex molecular frameworks.

Synthesis of Complex Organic Molecules from Indoline Precursors

Indoline derivatives, including those with isopropyl substituents, are recognized for their presence in numerous biologically active compounds and pharmaceuticals. The synthesis of complex molecules often leverages such scaffolds as foundational units. For instance, research into the synthesis of statin drugs like fluvastatin (B1673502) has identified related isopropyl-substituted indole (B1671886) derivatives as key intermediates. While direct total syntheses of complex natural products or pharmaceuticals explicitly starting from this compound are not extensively detailed in the readily available literature, its potential as a precursor is evident. The ability to functionalize the indoline core at multiple positions allows for the stepwise assembly of intricate molecular structures, making it a promising starting material for synthetic chemists aiming to build complex targets.

Heterocycle Synthesis Incorporating Indoline Moieties

The indoline scaffold itself is a fundamental heterocyclic system, and its incorporation into larger, more complex heterocyclic structures is a common strategy in medicinal and synthetic chemistry. While specific examples detailing the synthesis of novel heterocycles directly employing this compound as a key building block are not widely published, the general reactivity of indoles and indolines suggests avenues for such applications. Reactions like intramolecular cyclizations or annulations, where the indoline nitrogen or carbon atoms participate in ring formation, could lead to fused or spirocyclic systems. The C3 position, being susceptible to electrophilic attack, can serve as an anchor point for building new rings onto the existing indoline framework. Further research into palladium-catalyzed cross-coupling reactions and C-H activation strategies applied to this compound could unlock efficient pathways for novel heterocycle synthesis.

Functional Group Interconversions Facilitated by this compound

Functional group interconversions are central to synthetic strategy, allowing for the transformation of one functional group into another to achieve a desired molecular architecture. While specific interconversions directly involving this compound are not extensively documented, its structural features offer potential for such transformations. The indoline nitrogen atom can undergo alkylation, acylation, or other N-functionalizations. The aromatic portion of the indoline ring is amenable to electrophilic aromatic substitution, potentially allowing for the introduction of halogens, nitro groups, or sulfonic acid moieties, which can then be further transformed. The isopropyl group itself, while generally stable, could potentially undergo oxidation or other modifications under specific catalytic conditions. Research into C-H functionalization at various positions of the indoline ring, including the C7 position bearing the isopropyl group or other positions on the aromatic ring, could reveal novel interconversion pathways.

Compound List:

Q & A

Basic: What are the standard synthetic routes for 7-Isopropylindoline, and how are reaction yields optimized?

Answer:

Common methods include catalytic hydrogenation of substituted indoles or reductive cyclization of nitroarenes using Pd/C or Raney Ni under H₂ . Optimization involves adjusting catalyst loading, solvent polarity (e.g., ethanol vs. THF), and temperature. For reproducibility, document reaction parameters (e.g., pressure, stoichiometry) and validate purity via HPLC or GC-MS . Yield improvements may require iterative Design of Experiments (DoE) to identify critical factors like pH or reactant ratios .

Advanced: How can computational modeling resolve contradictions in reported enantioselectivity of this compound derivatives?

Answer:

Contradictions in enantiomeric excess (ee) data may stem from solvent effects or catalyst-substrate interactions. Use density functional theory (DFT) to model transition states and identify steric/electronic influences on selectivity . Cross-validate with experimental circular dichroism (CD) spectra and X-ray crystallography. Systematic meta-analysis of published datasets can isolate variables (e.g., solvent dielectric constant) contributing to discrepancies .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches). For purity, combine HPLC with UV-Vis detection and elemental analysis . Document spectral peaks with reference to IUPAC guidelines to ensure reproducibility .

Advanced: What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Answer:

Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs: purity, yield) and Material Attributes (e.g., catalyst activity).

- Use fractional factorial designs to screen variables (temperature, stirring rate).

- Apply Process Analytical Technology (PAT) for real-time monitoring.

Statistical tools (ANOVA, control charts) identify outliers, and stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

Basic: How do researchers validate the biological activity of this compound in pharmacological assays?

Answer:

Standardize assays with positive/negative controls (e.g., IC₅₀ comparisons). Use dose-response curves to calculate efficacy metrics. Validate target engagement via competitive binding assays (SPR, ITC) and orthogonal methods (e.g., CRISPR knockouts). Report EC₅₀/IC₅₀ values with 95% confidence intervals and p-values from triplicate experiments .

Advanced: What strategies address conflicting toxicity profiles of this compound across in vitro and in vivo models?

Answer:

Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity). Conduct interspecies comparisons using liver microsomes or organ-on-chip systems. Integrate toxicogenomics (RNA-seq) to identify off-target pathways. Cross-reference with Adverse Outcome Pathways (AOPs) frameworks to contextualize findings .

Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Answer:

Include step-by-step protocols with hazard ratios, solvent drying methods, and purification techniques (e.g., column chromatography gradients). Report yields as mass/percentage and characterize intermediates. Use SI units and adhere to journal guidelines for experimental details (e.g., Medicinal Chemistry Research requires spectral data in supplementary files) .

Advanced: What mechanistic studies elucidate the role of this compound’s isopropyl group in receptor binding?

Answer:

Perform alanine scanning mutagenesis on target receptors to identify binding hotspots. Use isothermal titration calorimetry (ITC) to quantify thermodynamic contributions (ΔG, ΔH). Molecular dynamics simulations (MD) can track conformational changes upon ligand interaction. Compare with analogues (e.g., methyl or tert-butyl derivatives) to isolate steric effects .

Basic: What are the stability considerations for storing this compound?

Answer:

Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Use Karl Fischer titration to ensure moisture content <0.1% .

Advanced: How can researchers reconcile discrepancies in reported solubility data for this compound?

Answer:

Discrepancies may arise from polymorphic forms or solvent impurities. Characterize crystalline forms via XRPD and DSC. Use the shake-flask method with UV detection to measure solubility in buffered solutions (pH 1–13). Apply Hansen Solubility Parameters (HSP) to predict solvent compatibility and validate with COSMO-RS simulations .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Answer:

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀. Report R² values and confidence intervals. For significance, apply two-tailed t-tests or ANOVA with post-hoc corrections (Bonferroni). Software like GraphPad Prism or R (drc package) ensures rigor .

Advanced: How do researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

Systematically vary substituents (e.g., halogens, alkyl chains) at positions 3, 5, and 7. Use Principal Component Analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity. Validate hypotheses via combinatorial libraries and machine learning (e.g., Random Forest models) .

Basic: What ethical guidelines apply to preclinical studies involving this compound?

Answer:

Follow ARRIVE 2.0 guidelines for in vivo studies: justify sample sizes, report attrition rates, and include randomization/blinding. Obtain IACUC approval for animal welfare. For in vitro work, cite cell line authentication (STR profiling) and mycoplasma testing .

Advanced: How can meta-analysis frameworks resolve inconsistencies in this compound’s reported pharmacokinetic parameters?

Answer:

Extract data from published studies (Cₘₐₓ, t₁/₂, AUC) and apply random-effects models to account for heterogeneity. Subgroup analyses can stratify by species, administration route, or formulation. Sensitivity analysis identifies outlier studies, while funnel plots assess publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.